![molecular formula C29H31NO4 B129732 rac-Acolbifene CAS No. 151533-34-5](/img/structure/B129732.png)
rac-Acolbifene
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Description
Acolbifene, also known as EM-652 or SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM). It exhibits both anti-estrogenic and estrogenic activities. Acolbifene contains a piperidine ring and shows a good pharmacological profile with a relative binding affinity (RBA) of 380 .
Molecular Structure Analysis
The molecular structure of rac-Acolbifene includes a piperidine ring . The exact molecular structure analysis is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or scientific literature.Physical And Chemical Properties Analysis
Rac-Acolbifene is a solid substance. It has a molecular weight of 457.56 and a molecular formula of C29H31NO4. It is soluble in DMSO at a concentration of 50 mg/mL .Scientific Research Applications
Scientific Research Applications of rac-Acolbifene
Tumor Suppression in Breast Cancer
Acolbifene (ACOL) has shown significant potential in the treatment and management of breast cancer. Studies demonstrate ACOL's capability to induce cytotoxic or tumoricidal activity in breast cancer xenografts without the development of tumor resistance. Its effectiveness is compared with other antiestrogens, where ACOL was observed to significantly prevent the effect of estrogen on responsive genes related to receptor activity, including estrogen receptor, insulin receptor, and others. This suggests a molecular basis for ACOL's potent tumoricidal action in human breast cancer xenografts, presenting a new paradigm in hormonal therapy for breast cancer (Calvo et al., 2012).
Lipid Metabolism and Cardiovascular Health
ACOL's role extends beyond cancer treatment into improving lipid metabolism and cardiovascular health. In a study on intact and ovariectomized rats with diet-induced hypercholesterolemia, ACOL demonstrated a powerful cholesterol-lowering action. It was found to prevent both diet- and ovariectomy-induced weight gain and hypercholesterolemia, indicating its potential in managing conditions like hypercholesterolemia through mechanisms involving the modulation of hepatic low-density lipoprotein receptor protein (Lemieux et al., 2006).
Metabolic Actions and Obesity Management
Further research into ACOL's metabolic actions reveals its beneficial effects on adiposity and plasma and liver lipids, entirely due to its interaction with the estrogen receptor α (ERα). This interaction leads to decreased fat gain and adipose tissue mass, as well as improved plasma cholesterol levels in wild-type mice, highlighting its potential utility in obesity management and metabolic syndrome treatments (Lemieux et al., 2005).
Vascular Health and Nitric Oxide Synthesis
On the cardiovascular front, ACOL has shown to directly increase nitric oxide production in endothelial cells through genomic and nongenomic mechanisms. This suggests its estrogen-like activity on the vascular wall, potentially offering cardioprotective actions in vitro and in vivo (Simoncini et al., 2002).
Preventive Measures in Premenopausal Women
A clinical trial assessing the use of ACOL in premenopausal women at high risk for breast cancer indicated its feasibility as a prevention agent. The study showed favorable changes in benign breast epithelial cell proliferation and estrogen-inducible gene expression with minimal side effects, supporting further investigation into ACOL's preventive capabilities in breast cancer (Fabian et al., 2015).
properties
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870152 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Acolbifene |
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